7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride
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Overview
Description
7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives, including this compound, often involves automated processes and the use of microreactors. These methods allow for the efficient and scalable production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: DBU, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride include:
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
1,4-Diazepane: Another nitrogen-containing heterocycle with similar properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperazine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry and pharmacology .
Properties
CAS No. |
105684-76-2 |
---|---|
Molecular Formula |
C11H15Cl2N3O2 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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